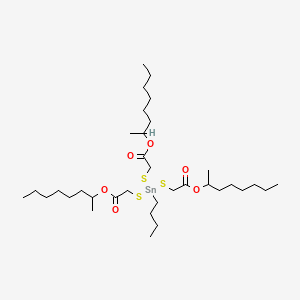
4-(3-Ethyl-1,2,4-oxadiazol-5-YL)piperidin
Übersicht
Beschreibung
4-(3-Ethyl-1,2,4-oxadiazol-5-YL)piperidine is a chemical compound with the molecular formula C₉H₁₅N₃O and a molecular weight of 181.23 g/mol . This compound features a piperidine ring substituted with a 3-ethyl-1,2,4-oxadiazole moiety, making it a member of the oxadiazole family, known for their diverse biological activities .
Wissenschaftliche Forschungsanwendungen
4-(3-Ethyl-1,2,4-oxadiazol-5-YL)piperidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a reagent in chemical processes.
Vorbereitungsmethoden
The synthesis of 4-(3-Ethyl-1,2,4-oxadiazol-5-YL)piperidine typically involves the cyclization of appropriate precursors. One common method includes the cyclization of benzophenone hydrazide, followed by nucleophilic alkylation of the heterocyclic scaffold . The reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and ethanol, with reflux and cooling steps to facilitate the formation of the oxadiazole ring . Industrial production methods may vary but generally follow similar synthetic routes with optimization for large-scale production.
Analyse Chemischer Reaktionen
4-(3-Ethyl-1,2,4-oxadiazol-5-YL)piperidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.
Substitution: The piperidine ring can undergo substitution reactions, where hydrogen atoms are replaced by other substituents.
Common reagents used in these reactions include sulfuric acid, ethanol, and various oxidizing and reducing agents . The major products formed depend on the specific reaction conditions and reagents used.
Wirkmechanismus
The mechanism of action of 4-(3-Ethyl-1,2,4-oxadiazol-5-YL)piperidine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit succinate dehydrogenase, affecting the production of reactive oxygen species and the accumulation of lipofuscin and lipids . Molecular docking studies indicate that it binds effectively to amino acids around the active pocket of succinate dehydrogenase .
Vergleich Mit ähnlichen Verbindungen
4-(3-Ethyl-1,2,4-oxadiazol-5-YL)piperidine is unique due to its specific substitution pattern and biological activities. Similar compounds include:
1,2,4-Oxadiazole derivatives: These compounds share the oxadiazole ring but differ in their substituents and biological activities.
Piperidine derivatives: Compounds with a piperidine ring but different substituents, leading to varied chemical and biological properties.
The uniqueness of 4-(3-Ethyl-1,2,4-oxadiazol-5-YL)piperidine lies in its combination of the oxadiazole and piperidine moieties, which confer distinct chemical reactivity and potential biological activities.
Eigenschaften
IUPAC Name |
3-ethyl-5-piperidin-4-yl-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O/c1-2-8-11-9(13-12-8)7-3-5-10-6-4-7/h7,10H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTQDWAPTOMWGGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=N1)C2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20639912 | |
| Record name | 4-(3-Ethyl-1,2,4-oxadiazol-5-yl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20639912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
912761-48-9 | |
| Record name | 4-(3-Ethyl-1,2,4-oxadiazol-5-yl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20639912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,3,4-trimethylpyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B1604607.png)








![(3AS-cis)-1,3-Dibenzyltetrahydro-1H-thieno[3,4-D]imidazole-2,4-dione](/img/structure/B1604620.png)
![5-[3-(5-Cyano-1-ethyl-4-methyl-2,6-dioxopyridin-3-ylidene)prop-1-enyl]-1-ethyl-6-hydroxy-4-methyl-2-oxopyridine-3-carbonitrile](/img/structure/B1604621.png)


